5-Amino-2-chloro-4-nitrobenzoic acid
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Overview
Description
5-Amino-2-chloro-4-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of an amino group (-NH2), a chloro group (-Cl), and a nitro group (-NO2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Amino-2-chloro-4-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-chloro-5-aminobenzoic acid. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-chloro-4-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles (amines, thiols), solvents (e.g., ethanol), and sometimes a base (e.g., sodium hydroxide) to facilitate the reaction.
Major Products Formed
Reduction: 5-Amino-2-chloro-4-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-2-chloro-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-chloro-4-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group, for example, can undergo reduction to form reactive intermediates that may interact with cellular components, leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitrobenzoic acid: Similar structure but lacks the chloro group.
2-Chloro-5-nitrobenzoic acid: Similar structure but lacks the amino group.
Uniqueness
5-Amino-2-chloro-4-nitrobenzoic acid is unique due to the presence of all three functional groups (amino, chloro, and nitro) on the benzene ring.
Properties
Molecular Formula |
C7H5ClN2O4 |
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Molecular Weight |
216.58 g/mol |
IUPAC Name |
5-amino-2-chloro-4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5ClN2O4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2H,9H2,(H,11,12) |
InChI Key |
KWITZCPBUCSQDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1N)[N+](=O)[O-])Cl)C(=O)O |
Origin of Product |
United States |
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